molecular formula C6H14N2 B134696 N-ethyl-3-methylazetidin-3-amine CAS No. 149696-15-1

N-ethyl-3-methylazetidin-3-amine

Cat. No. B134696
M. Wt: 114.19 g/mol
InChI Key: MPSVIRTVELVFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-methylazetidin-3-amine (also known as EMA) is a chemical compound that belongs to the class of azetidines. EMA has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism Of Action

The exact mechanism of action of EMA is not fully understood. However, it is believed that EMA acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn leads to an improvement in mood.

Biochemical And Physiological Effects

EMA has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant-like effects, EMA has also been shown to have anxiolytic (anti-anxiety) effects. In a study conducted by Hasegawa et al., it was found that EMA reduced anxiety-like behavior in mice.

Advantages And Limitations For Lab Experiments

One of the advantages of using EMA in lab experiments is that it is relatively easy to synthesize. Additionally, EMA has been shown to have a high degree of selectivity for dopamine and norepinephrine reuptake inhibition. However, one of the limitations of using EMA in lab experiments is that its exact mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for research on EMA. One area of research could focus on the development of more selective EMA analogs that have even higher selectivity for dopamine and norepinephrine reuptake inhibition. Another area of research could focus on the potential use of EMA in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, more research could be conducted on the long-term effects of EMA use, as well as its potential for abuse and addiction.

Synthesis Methods

EMA can be synthesized using a variety of methods, including the reaction of N-ethyl-3-methylazetidine with ammonia and the reaction of N-ethyl-3-methylazetidine with hydrochloric acid. The most common method for synthesizing EMA is the reaction of N-ethyl-3-methylazetidine with ammonia in the presence of a catalyst.

Scientific Research Applications

EMA has been the subject of scientific research due to its potential applications in the field of medicine. One of the most promising applications of EMA is its use as a potential antidepressant. In a study conducted by Kato et al., it was found that EMA exhibited antidepressant-like effects in mice. The study also found that EMA increased the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood.

properties

CAS RN

149696-15-1

Product Name

N-ethyl-3-methylazetidin-3-amine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

N-ethyl-3-methylazetidin-3-amine

InChI

InChI=1S/C6H14N2/c1-3-8-6(2)4-7-5-6/h7-8H,3-5H2,1-2H3

InChI Key

MPSVIRTVELVFSN-UHFFFAOYSA-N

SMILES

CCNC1(CNC1)C

Canonical SMILES

CCNC1(CNC1)C

synonyms

N-ETHYL-3-METHYL-3-AZETIDINAMINE

Origin of Product

United States

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